3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
“3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a chemical compound with the linear formula C20H23N3O5 . It’s a part of a class of compounds known as indole derivatives, which are aromatic compounds containing the indole nucleus and are known for their diverse biological activities .
Synthesis Analysis
The synthesis of such compounds often involves various cyclization processes or domino reactions . A study has reported the synthesis of a series of BET bromodomains inhibitors with potent activities in both molecular and cellular assays based on a benzenesulfonamide scaffold .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction . This method provides detailed information about the arrangement of atoms within the molecule.
Chemical Reactions Analysis
The chemical reactions involving these compounds are often complex and involve multiple steps. For instance, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 385.423 . More detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
Antitumor Agents
A study by Alqasoumi et al. (2010) revealed the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, which demonstrated significant in vitro antitumor activity. Some compounds exhibited higher potency and efficacy than the reference drug Doxorubicin, suggesting their potential as new classes of antitumor agents (Alqasoumi et al., 2010).
Human Beta3 Adrenergic Receptor Agonists
Research by Parmee et al. (2000) focused on tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety as potent, selective human beta3 adrenergic receptor agonists. This study identified compounds with significant selectivity and activity, highlighting the therapeutic potential of these derivatives in treating disorders associated with the beta3 adrenergic receptor (Parmee et al., 2000).
Antiparasitic Activity
A study by Pagliero et al. (2010) synthesized and characterized new tetrahydroquinoline derivatives with potential antiparasitic activity. Compounds showed interesting activity against Trypanosoma cruzi with low cytotoxicity, and moderate activity against Plasmodium falciparum, indicating these compounds as potential lead scaffolds for antiparasitic drugs (Pagliero et al., 2010).
Nonlinear Optical Properties
Ruanwas et al. (2010) explored the synthesis, characterization, and nonlinear optical properties of certain benzenesulfonate compounds, revealing potential optical limiting applications. This research contributes to the development of materials for optical technologies (Ruanwas et al., 2010).
Carbonic Anhydrase Inhibitors
Bruno et al. (2017) and others have investigated the molecular interactions between human carbonic anhydrases (hCAs) and a novel class of benzenesulfonamides, including tetrahydroquinoline derivatives. These studies have led to the design of compounds with remarkable inhibition and selectivity towards druggable isoforms of hCAs, suggesting applications in treating diseases such as glaucoma, epilepsy, and cancer (Bruno et al., 2017).
Future Directions
properties
IUPAC Name |
3-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-3-2-4-14(9-11)22(20,21)18-13-6-7-15-12(10-13)5-8-16(19)17-15/h2-4,6-7,9-10,18H,5,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRFLTSMWRGNHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide |
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